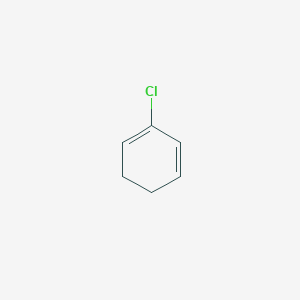![molecular formula C6H11NOSi B14646859 2-[(Trimethylsilyl)oxy]prop-2-enenitrile CAS No. 54276-53-8](/img/structure/B14646859.png)
2-[(Trimethylsilyl)oxy]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((trimethylsilyl)oxy)propenenitrile is an organic compound with the molecular formula C6H11NOSi. It is characterized by the presence of a trimethylsilyl group bonded to an oxygen atom, which is further connected to a propenenitrile moiety. This compound is notable for its applications in organic synthesis, particularly as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((trimethylsilyl)oxy)propenenitrile typically involves the reaction of acetyl cyanide with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature, and the product is isolated through distillation .
Industrial Production Methods
Industrial production of 2-((trimethylsilyl)oxy)propenenitrile follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-((trimethylsilyl)oxy)propenenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: The nitrile group can participate in nucleophilic addition reactions, forming various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases are commonly used.
Addition Reactions: Nucleophiles like amines and alcohols are employed.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: Products include silyl ethers and other substituted derivatives.
Addition Reactions: Products include hydroxynitriles and other addition compounds.
Hydrolysis: Products include carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-((trimethylsilyl)oxy)propenenitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for analytical purposes.
Medicine: It is explored for its potential in drug development and synthesis.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((trimethylsilyl)oxy)propenenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis. The nitrile group can undergo nucleophilic addition, forming intermediates that participate in further reactions. The pathways involved include nucleophilic substitution and addition mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-trimethylsilyloxyprop-2-enenitrile
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Trimethylsilyl ethers
Uniqueness
2-((trimethylsilyl)oxy)propenenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts distinct reactivity and stability. This combination allows it to serve as a versatile intermediate in organic synthesis, offering advantages over similar compounds in terms of reactivity and ease of handling .
Eigenschaften
CAS-Nummer |
54276-53-8 |
|---|---|
Molekularformel |
C6H11NOSi |
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
2-trimethylsilyloxyprop-2-enenitrile |
InChI |
InChI=1S/C6H11NOSi/c1-6(5-7)8-9(2,3)4/h1H2,2-4H3 |
InChI-Schlüssel |
SHZPCIDDIIAQKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
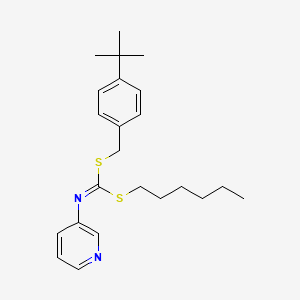
![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)

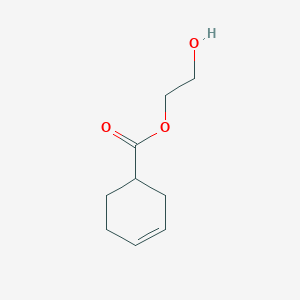
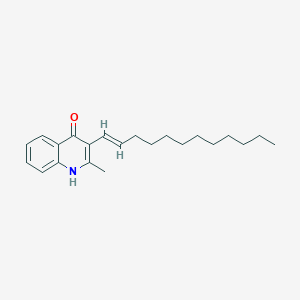
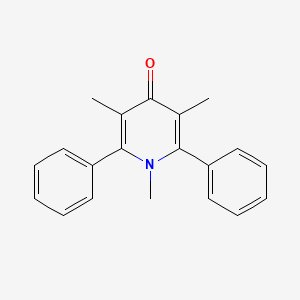
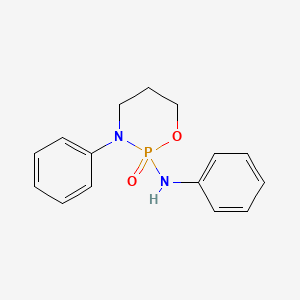
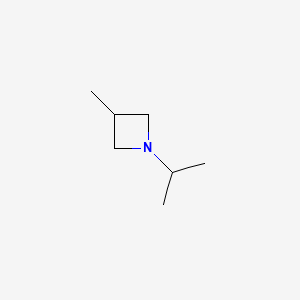
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
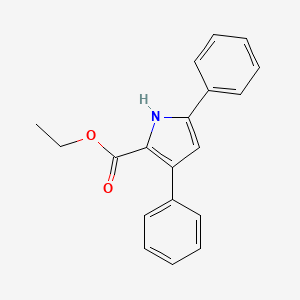

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
